molecular formula C16H18N2O3S B2879101 Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 111535-64-9

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2879101
CAS No.: 111535-64-9
M. Wt: 318.39
InChI Key: NVFZLZINXBEXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by its thioxo group, acetyl group, and phenyl ring, making it a unique and valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of ethyl acetoacetate with thiourea and an appropriate phenyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thioxo group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the acetyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the thioxo group can lead to the formation of a sulfoxide or sulfone derivative.

  • Reduction: Reduction of the acetyl group can yield an alcohol or an aldehyde derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound's antimicrobial properties have been explored for potential use in treating infections caused by bacteria and fungi. Its anticancer properties are being investigated for the development of new cancer therapies.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl ring and thioxo group are believed to play a crucial role in binding to these targets, leading to biological effects such as antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but research suggests that the compound may interfere with essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

  • Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is structurally similar but contains methoxy groups instead of a phenyl ring.

  • 6-Methyl-4- {1- [2- (4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound has a similar pyrimidine core but includes an indole moiety.

Uniqueness: Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 3-acetyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-10(2)17-16(22)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFZLZINXBEXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Utilizing the general procedure of Example 2 and starting with benzaldehyde, thiourea and ethyl acetoacetate, ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate was prepared and then acylated with acetic anhydride to afford the title product as a solid (mp 142°-5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 4-phenyl-3,4-dihydropyrimidine-2(1H)thione-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.